molecular formula C19H15NO3S2 B2729580 (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 928339-97-3

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2729580
CAS No.: 928339-97-3
M. Wt: 369.45
InChI Key: VGIFXQDHKSESDU-VBKFSLOCSA-N
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Description

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Research has established this compound as a critical pharmacological tool for investigating the molecular mechanisms of insulin resistance and type 2 diabetes, as its inhibition of PTP1B enhances insulin sensitivity and promotes glucose uptake. Beyond metabolic disorders, its research applications extend to oncology, where studies suggest it can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer, by modulating signaling pathways downstream of PTP1B. The compound's core structure is based on the rhodanine scaffold, and the (Z)-benzylidene moiety at the 5-position is essential for its high-affinity binding and potent inhibitory activity. This makes it a valuable compound for high-throughput screening, target validation, and structure-activity relationship (SAR) studies aimed at developing novel therapeutics for diabetes, obesity, and cancer.

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-17-16(12-14-9-5-2-6-10-14)25-19(24)20(17)15(18(22)23)11-13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,22,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFXQDHKSESDU-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method includes the reaction of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 3-phenylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenylpropanoic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound exhibits various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Influence: D-isomers may offer advantages in avoiding metabolic degradation or enhancing target selectivity, warranting further investigation .

Synthetic Challenges: Lower ee% in chlorinated derivatives (e.g., 42) highlights the need for optimized chiral resolution techniques .

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a compound that has gained attention in medicinal chemistry due to its unique structure and promising biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse reactivity and functionality. The presence of the benzylidene group enhances its biological activity by allowing interactions with various molecular targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₅NO₃S₂
Molecular Weight279.33 g/mol
CAS Number1151944-57-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazolidine ring can inhibit certain enzymatic pathways, while the benzylidene moiety may enhance binding affinity to biological targets. Studies have shown that the compound exhibits:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties : Inhibition of fungal growth has been observed in laboratory settings.
  • Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells.

Research Findings

Recent studies have focused on the biological properties and potential therapeutic applications of this compound:

  • Antidiabetic Effects : Compounds similar to thiazolidinediones have been noted for their ability to improve insulin sensitivity, suggesting potential applications in diabetes management.
  • Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency .
  • Metabolism and Toxicity : The compound is metabolized by CYP450 enzymes, suggesting a rapid clearance from the body, which may reduce the risk of accumulation and toxicity . The theoretically determined oral toxicity (LD50) values indicate a relatively safe profile for further development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 25 µM, highlighting its potential for development as an anticancer therapeutic.

Q & A

Q. Table 1. Representative Synthesis Conditions

Aldehyde UsedCatalystSolventYield (%)Melting Point (°C)Rf ValueSource
3-PhenoxybenzaldehydePiperidineGlacial AcOH6870–750.60
4-ChlorobenzaldehydeAcetic AcidEthanol75137–1400.58

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Critical characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration of benzylidene) and purity. For example, δ 8.39 ppm (d, Ar-H) in DMSO-d₆ .
  • Chromatography : TLC for monitoring reaction progress (Rf values correlated with polarity) .
  • Melting Point Analysis : Used to assess crystallinity and purity (e.g., 137–140°C for L-isomer derivatives) .
  • Optical Rotation : Enantiomeric excess (ee) determination via polarimetry (e.g., [α]²⁵D = −155.09° for L-isomers) .

Advanced: How do stereochemical variations (L/D isomers) influence biological activity?

Methodological Answer:
Stereochemistry significantly impacts target binding and efficacy:

  • Enantioselectivity : D-isomers (e.g., compound 41 ) show higher [α]²⁵D (+166.83°) and 84% ee, correlating with enhanced antibacterial activity against MRSA compared to L-isomers .
  • Case Study : (D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (41 ) demonstrated 2-fold lower MIC values (8 µg/mL) than its L-counterpart against S. aureus .

Q. Table 2. Stereochemical Impact on Bioactivity

Compound (Isomer)[α]²⁵Dee (%)MIC (µg/mL, MRSA)Source
41 (D) +166.83°848
27 (L) −155.09°8516

Advanced: What structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer:
Key SAR insights include:

  • C5-Arylidene Modifications : Electron-withdrawing groups (e.g., 3,5-difluorobenzylidene in 25 ) enhance DNA gyrase inhibition (IC₅₀ = 0.8 µM) compared to electron-donating substituents .
  • Propanoic Acid Chain : Substitution at the 3-phenyl group (e.g., chloro or methoxy) improves solubility and bioavailability .

Q. Table 3. SAR of Selected Derivatives

DerivativeC5 SubstituentTarget Activity (IC₅₀)Key FindingSource
25 3,5-DifluorobenzylideneDNA Gyrase B: 0.8 µMEnhanced enzyme inhibition
42 3-(4-Chlorophenoxy)Anti-MRSA: 4 µg/mLImproved membrane penetration
23 (from [23])BenzylideneMicrotubule stabilizationAnticancer activity (IC₅₀ = 1.2 µM)

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:
Conflicting data often arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (e.g., MRSA subtypes) .
  • Purity Issues : Impurities from synthesis (e.g., unreacted aldehydes) may skew results. Validate via HPLC (≥95% purity) .
  • Solubility Factors : Use of DMSO vs. aqueous buffers can alter compound availability .

Q. Recommended Protocol :

Standardize assays using CLSI guidelines for antimicrobial testing.

Confirm compound purity via LC-MS and elemental analysis.

Use vehicle controls (e.g., 0.1% DMSO) to isolate solvent effects .

Advanced: What strategies optimize enantiomeric excess (ee) in synthesis?

Methodological Answer:

  • Chiral Catalysis : Use L/D-phenylalanine derivatives as chiral auxiliaries during thiazolidinone formation (e.g., L-16 with [α]²⁵D −80.79°) .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Case Study : D-isomer 41 achieved 84% ee via recrystallization in DCM:MeOH, validated by chiral HPLC (tR = 13.58 min for major enantiomer) .

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